molecular formula C19H20ClN3O2 B4185007 N-(3-acetylphenyl)-4-(2-chlorophenyl)-1-piperazinecarboxamide

N-(3-acetylphenyl)-4-(2-chlorophenyl)-1-piperazinecarboxamide

Cat. No. B4185007
M. Wt: 357.8 g/mol
InChI Key: HTXHVGLBBCOUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-4-(2-chlorophenyl)-1-piperazinecarboxamide, commonly known as ML218, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. ML218 is a piperazine-based compound that has been synthesized through various methods and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

ML218 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which increases the binding affinity of the receptor for its endogenous ligand, acetylcholine. This results in an increase in the release of dopamine in the brain, which is believed to play a role in the regulation of mood and behavior. ML218 also enhances the activity of the GABA-A receptor, which increases the inhibitory neurotransmission in the brain, leading to a reduction in anxiety and stress.
Biochemical and Physiological Effects:
ML218 has been shown to exhibit a range of biochemical and physiological effects, including an increase in dopamine release in the brain, an enhancement of GABA-A receptor activity, and a reduction in anxiety and stress. ML218 has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

ML218 has several advantages for lab experiments, including its small molecular weight, high purity, and stability. ML218 is also relatively easy to synthesize, making it readily available for research purposes. However, ML218 has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research of ML218, including the development of more potent and selective compounds, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its mechanism of action and physiological effects. Additionally, further studies are needed to determine the safety and efficacy of ML218 in humans, as well as its potential for drug interactions. Overall, the research of ML218 has the potential to lead to the development of novel treatments for neurological disorders, as well as a better understanding of the underlying mechanisms of these disorders.

Scientific Research Applications

ML218 has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia, anxiety, and depression. ML218 has been shown to act as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is involved in the regulation of dopamine release in the brain. ML218 has also been shown to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and stress. These findings suggest that ML218 may have potential as a novel treatment for neurological disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)15-5-4-6-16(13-15)21-19(25)23-11-9-22(10-12-23)18-8-3-2-7-17(18)20/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXHVGLBBCOUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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